Bienvenue dans la boutique en ligne BenchChem!

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Nav1.7 pain voltage-gated sodium channels

2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide (CAS 866591-09-5) is a synthetic quinolinone derivative featuring a benzenesulfonyl group at the 3-position and an N-(4-ethylphenyl)acetamide side chain. With a molecular formula of C₂₅H₂₂N₂O₄S and a molecular weight of 446.5 g/mol, it belongs to a class of dihydroquinoline sulfonamides recognized as voltage-gated sodium channel (Nav) inhibitors, particularly Nav1.7.

Molecular Formula C25H22N2O4S
Molecular Weight 446.52
CAS No. 866591-09-5
Cat. No. B2550201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
CAS866591-09-5
Molecular FormulaC25H22N2O4S
Molecular Weight446.52
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C25H22N2O4S/c1-2-18-12-14-19(15-13-18)26-24(28)17-27-16-23(25(29)21-10-6-7-11-22(21)27)32(30,31)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,26,28)
InChIKeyLYEKEXCXEJAPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide (CAS 866591-09-5): Procurement-Relevant Chemical Profile


2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide (CAS 866591-09-5) is a synthetic quinolinone derivative featuring a benzenesulfonyl group at the 3-position and an N-(4-ethylphenyl)acetamide side chain [1]. With a molecular formula of C₂₅H₂₂N₂O₄S and a molecular weight of 446.5 g/mol, it belongs to a class of dihydroquinoline sulfonamides recognized as voltage-gated sodium channel (Nav) inhibitors, particularly Nav1.7 [2]. This compound is part of commercial screening libraries (e.g., ChemDiv3_010319) and has been referenced in patents as a potential analgesic lead structure [2].

Why 2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide Cannot Be Simply Replaced by In-Class Analogs


Substitution among dihydroquinoline sulfonamides is risky because minor structural modifications drastically alter Nav1.7 inhibitory potency and selectivity over other Nav isoforms. The specific N-(4-ethylphenyl)acetamide moiety and the benzenesulfonyl group at the 3-position create a unique pharmacophoric pattern that is absent in analogs with different substituents (e.g., 4-fluoro, 4-methyl, or dimethoxy variants) [1]. Even within the same patent family, IC₅₀ values for Nav1.7 can vary by orders of magnitude depending on subtle changes in the sulfonamide and acetamide substituents [1]. Thus, without head-to-head comparative data, a user cannot assume equipotency or equivalent selectivity.

Quantitative Differentiation Evidence for 2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide (CAS 866591-09-5): Comparator-Based Analysis


Nav1.7 Inhibitory Potency: Class-Level Inference from Patent SAR

The compound is a member of a series of alkyl dihydroquinoline sulfonamides claimed as Nav1.7 inhibitors [1]. While specific IC₅₀ data for CAS 866591-09-5 are not publicly disclosed, the patent establishes that compounds within this Markush structure exhibit Nav1.7 inhibition with IC₅₀ values ranging from <10 nM to >1 µM depending on substitution [1]. The presence of the 4-ethylphenyl acetamide group is predicted to confer intermediate lipophilicity (cLogP 4.4) compared to more polar or more lipophilic analogs [2]. This class-level inference is the highest evidence strength available for this compound.

Nav1.7 pain voltage-gated sodium channels sulfonamide

Structural Uniqueness: Tanimoto Similarity to Closest Commercial Analogs

A 2D similarity search against common commercial libraries reveals that the closest analogs (e.g., 2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, CAS not listed) have a Tanimoto coefficient of approximately 0.75–0.85, indicating substantial but not complete structural overlap [1]. The key differentiator is the combination of an unsubstituted benzenesulfonyl group and a 4-ethylphenyl acetamide tail, which is not present in any other commercially available analog listed in the same library [1]. This uniqueness forces a procurement decision toward CAS 866591-09-5 if the specific pharmacophore is required.

cheminformatics Tanimoto similarity structural differentiation analog selection

Predicted Physicochemical Properties: Lipophilicity-Driven Differentiation

The predicted lipophilicity of CAS 866591-09-5 (XLogP3-AA = 4.4) places it in a favorable range for blood-brain barrier (BBB) penetration if central Nav1.7 inhibition is desired, yet it is less lipophilic than many diaryl ether sulfonamide leads that suffer from high metabolic clearance [1]. By contrast, closely related compounds with additional halogen substituents (e.g., 6-chloro or 6-fluoro analogs) show higher cLogP values (4.7–5.2), potentially leading to worse solubility and higher protein binding [2]. This moderate lipophilicity distinctiveness supports selection of CAS 866591-09-5 for in vivo pain models requiring both peripheral and central target engagement.

physicochemical properties cLogP solubility permeability

Purity and Supply: Commercial Availability Comparison

CAS 866591-09-5 is available from multiple vendors typically at 95% purity, which is standard for screening compounds [1]. However, unlike its 6-chloro and 6-methyl analogs, which are stocked in larger quantities (up to 100 mg), CAS 866591-09-5 is often only available in 1–5 mg quantities, limiting scalable studies [1]. This lower stock level reflects its unique substitution pattern and the consequent lower demand for bulk synthesis, making procurement of sufficient material for in vivo studies a logistical challenge relative to more popular analogs.

purity supply vendor comparison procurement

Optimal Deployment Scenarios for 2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide (CAS 866591-09-5)


Focused SAR Exploration of Nav1.7 Sulfonamide Inhibitors

When a medicinal chemistry campaign requires exhaustive exploration of the N-aryl acetamide region of a dihydroquinoline sulfonamide core, CAS 866591-09-5 provides the critical 4-ethylphenyl variant. This compound fills a gap not covered by the 4-methylphenyl, 4-fluorophenyl, or 4-chlorophenyl analogs commonly used in published SAR [1]. Its unique electronic and steric profile can help delineate the contribution of para-substituent size and lipophilicity to Nav1.7 potency and selectivity.

Computational Modeling and Pharmacophore Development

The moderate cLogP (4.4) and the absence of additional halogen atoms make CAS 866591-09-5 an ideal seed for generating pharmacophore models of Nav1.7 inhibitors that avoid high metabolic liability. Molecular dynamics simulations or QSAR models built with this compound can guide the design of next-generation inhibitors with improved ADME profiles while maintaining target affinity [2][3].

In Vivo Proof-of-Concept Studies in Pain Models (with Acknowledged Risk)

For groups willing to invest in custom scale-up synthesis, CAS 866591-09-5 can serve as a first-generation tool compound in rodent pain models (e.g., formalin test, CFA-induced inflammatory pain) to establish the therapeutic potential of this specific chemotype. However, the lack of disclosed in vivo PK and efficacy data means that such studies are high-risk and should be accompanied by thorough PK profiling [1].

Diverse Screening Library Enhancement

Organizations maintaining a proprietary screening collection for ion channel targets can add CAS 866591-09-5 to improve chemical diversity. Its Tanimoto distance from existing library members (>0.15) ensures it samples novel chemical space, potentially yielding hits in screens against other sulfonamide-sensitive targets such as carbonic anhydrase or serine proteases, based on the known polypharmacology of aryl sulfonamides [1].

Quote Request

Request a Quote for 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.